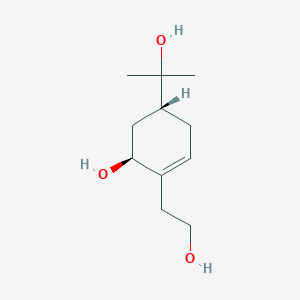![molecular formula C9H11N3O B149699 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde CAS No. 138768-67-9](/img/structure/B149699.png)
4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde, also known as MDPC, is a chemical compound that has been the subject of much scientific research due to its potential applications in the fields of medicine and pharmacology. MDPC is a heterocyclic compound that contains a pyridine and pyrazine ring. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit antioxidant activity, and has been shown to protect cells from oxidative stress. Additionally, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit anti-inflammatory activity, and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research applications. Additionally, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments.
One limitation of using 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde in lab experiments is its potential toxicity. While 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit a range of beneficial effects, it can also be toxic to cells at high concentrations. Additionally, the mechanism of action of 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde is not fully understood, which can make it difficult to interpret research results.
Zukünftige Richtungen
There are many potential future directions for research on 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studying the compound's interactions with various enzymes and signaling pathways.
Another area of research could focus on developing new synthetic methods for 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde. This could involve modifying the compound's structure in order to improve its efficacy or reduce its toxicity.
Finally, research could focus on developing new applications for 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde in the fields of medicine and pharmacology. This could involve testing the compound's efficacy in animal models of various diseases, or developing new formulations for use in human clinical trials.
Synthesemethoden
4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde can be synthesized through a variety of methods. One common method involves the reaction of 2-aminopyridine with 2-methyl-3-oxobutanal in the presence of a reducing agent such as sodium borohydride. This reaction produces 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde as a yellow solid.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been the subject of much scientific research due to its potential applications in the fields of medicine and pharmacology. One area of research has focused on the compound's potential as a therapeutic agent for various diseases. 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit antitumor activity in vitro, and has been shown to inhibit the growth of various cancer cell lines. Additionally, 4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
CAS-Nummer |
138768-67-9 |
|---|---|
Produktname |
4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde |
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
4-methyl-2,3-dihydropyrido[2,3-b]pyrazine-1-carbaldehyde |
InChI |
InChI=1S/C9H11N3O/c1-11-5-6-12(7-13)8-3-2-4-10-9(8)11/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
QHJNZJGXNJYVGW-UHFFFAOYSA-N |
SMILES |
CN1CCN(C2=C1N=CC=C2)C=O |
Kanonische SMILES |
CN1CCN(C2=C1N=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
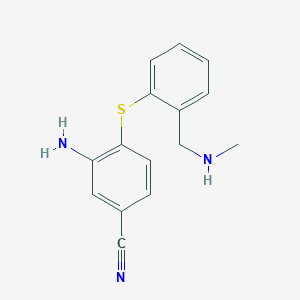

![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
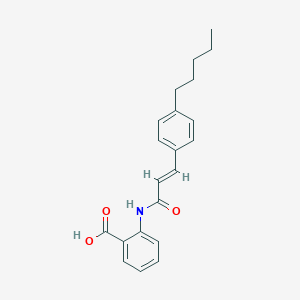
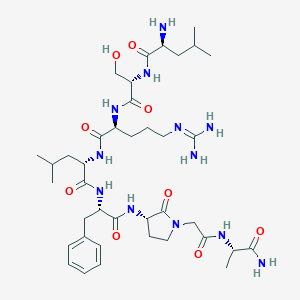
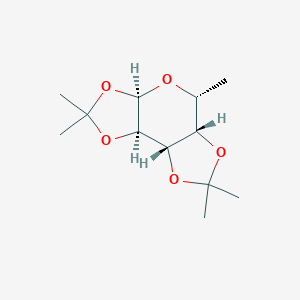

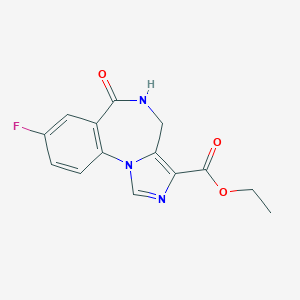
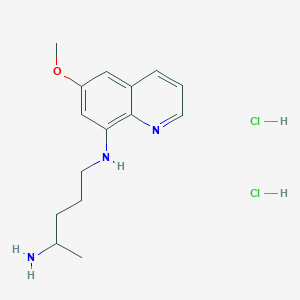
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
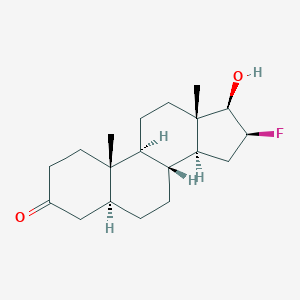
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
